2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
Description
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a heterocyclic compound that features both azetidine and thiazole rings
Properties
Molecular Formula |
C6H11ClN2S2 |
|---|---|
Molecular Weight |
210.8 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-2-9-6(8-1)10-5-3-7-4-5;/h5,7H,1-4H2;1H |
InChI Key |
SOINFWJACAJZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Structural and Functional Analysis
The compound’s molecular formula is C₆H₁₁ClN₂S₂ , with a molecular weight of 210.8 g/mol (PubChem CID 11974883) . Its structure comprises:
-
A 4,5-dihydrothiazole ring (a five-membered heterocycle containing sulfur and nitrogen).
-
An azetidine-3-thiol group (a four-membered nitrogen ring with a thiol (-SH) substituent).
-
A hydrochloride salt counterion, likely protonating the azetidine nitrogen or thiazole sulfur.
Key reactive sites include:
-
Thiol (-SH) group : Susceptible to oxidation, alkylation, or nucleophilic substitution.
-
Azetidine ring : Potentially labile due to ring strain, enabling ring-opening reactions.
-
Dihydrothiazole ring : May participate in hydrogen bonding or electrophilic substitution.
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group can act as a nucleophile in substitution reactions. For example:
-
Reaction with alkyl halides : The thiol may displace halides (e.g., bromide, chloride) to form thioethers.
-
Oxidation : Thiols can oxidize to disulfides (S-S bonds) under aerobic conditions or in the presence of oxidizing agents like hydrogen peroxide.
Example :
(where X = halide) .
Ring-Opening Reactions of Azetidine
The azetidine ring, strained due to its four-membered structure, can undergo ring-opening under acidic or basic conditions. For instance:
-
Hydrolysis : In aqueous acidic conditions, azetidine may hydrolyze to form amino alcohols.
-
Reaction with electrophiles : Electrophiles like carbonyl groups may attack the azetidine nitrogen, leading to ring expansion or cleavage.
Example :
(acidic conditions) .
Hydrogen Bonding and Protonation Effects
The hydrochloride salt introduces protonation, enhancing solubility and reactivity. The protonated nitrogen in azetidine may increase electrophilicity, facilitating reactions with nucleophiles. Additionally, the thiazole sulfur may act as a hydrogen bond acceptor.
Formation of the Thiazole-Azetidine Core
A plausible synthesis involves:
-
Condensation of thiols with azetidine derivatives : Reacting thiazole precursors with azetidine-thiol moieties under controlled conditions (e.g., using coupling reagents).
-
Hydrogenation steps : For functional group modifications, as described in patent WO2000063168A1 .
Salt Formation
The hydrochloride salt is likely formed by:
-
Protonation : Treating the neutral compound with HCl gas or aqueous hydrochloric acid.
-
Crystallization : Isolation via filtration and washing with organic solvents (e.g., methyl tert-butyl ether) .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Thiol alkylation | Alkyl halides, base (e.g., NaOH) | Thioether derivatives |
| Oxidation | H₂O₂, O₂ (aerobic conditions) | Disulfide (S-S bond) |
| Azetidine ring opening | HCl, H₂O (acidic aqueous) | Amino alcohol |
| Salt formation | HCl gas, ethanol | Hydrochloride salt |
| Hydrogenation | H₂ gas, Pd/C catalyst, heat | Reduced derivatives |
Stability and Handling
Scientific Research Applications
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine and thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for various bioactive compounds.
Thiazole derivatives: Commonly used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is unique due to the combination of azetidine and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and development .
Biological Activity
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on diverse sources.
Chemical Structure and Properties
The compound has a unique structure characterized by the combination of an azetidine ring and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 180.76 g/mol. The presence of sulfur and nitrogen in its structure may contribute to its biological activity by interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H8ClN2S |
| Molecular Weight | 180.76 g/mol |
| IUPAC Name | 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride |
| Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial activity of thiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentration (MIC) values below 2 µg/mL against Trichophyton mentagrophytes, indicating strong antifungal properties . This suggests that 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride could possess similar efficacy.
Anticancer Properties
The anticancer potential of azetidine derivatives has garnered attention in recent research. Studies indicate that these compounds can induce apoptosis in cancer cell lines, particularly in breast cancer models.
Research Findings
- Cell Line Studies : A series of azetidine derivatives were tested against human breast cancer cell lines (MCF-7 and SKBR3). Results showed a notable reduction in cell viability, suggesting that these compounds can inhibit cancer cell proliferation effectively .
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. The interaction with specific enzymes or receptors may lead to the activation of pro-apoptotic signals while inhibiting anti-apoptotic factors.
Other Biological Activities
Beyond antimicrobial and anticancer effects, 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has been investigated for other therapeutic applications:
- Anticoagulant Activity : Compounds with similar structures have been studied for their ability to inhibit serine proteases involved in the coagulation cascade, potentially offering new avenues for anticoagulant therapy .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
